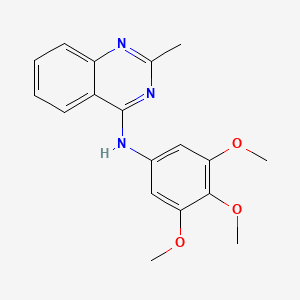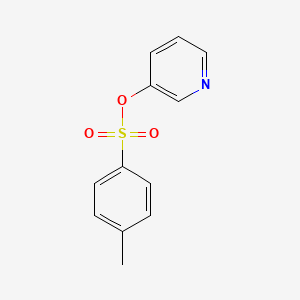
hexyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hexyl 3,5-dinitrobenzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid, which is a simple aromatic carboxylic acid, and hexanol, an alcohol. The compound is characterized by the presence of two nitro groups at the 3 and 5 positions on the benzene ring, which significantly influence its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-dinitro-, hexyl ester typically involves the esterification of 3,5-dinitrobenzoic acid with hexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
3,5-Dinitrobenzoic acid+Hexanol→Benzoic acid, 3,5-dinitro-, hexyl ester+Water
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 3,5-dinitro-, hexyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
hexyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and acid.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Strong nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
Oxidation: The major products include 3,5-dinitrobenzoic acid derivatives.
Reduction: The major products are hexanol and 3,5-dinitrobenzoic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
hexyl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of specialty chemicals and as a component in certain formulations.
Mécanisme D'action
The mechanism by which benzoic acid, 3,5-dinitro-, hexyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often acting as electron-withdrawing groups that influence the compound’s reactivity and binding affinity. The ester linkage also contributes to the compound’s overall stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the ester linkage.
Hexyl benzoate: Similar ester linkage but lacks the nitro groups.
4-Nitrobenzoic acid esters: Similar ester linkage with a single nitro group.
Propriétés
Numéro CAS |
10478-04-3 |
|---|---|
Formule moléculaire |
C13H16N2O6 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
hexyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H16N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-6H2,1H3 |
Clé InChI |
KZVBOYCZXPUDGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Dibromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B8689707.png)



![6'-(Cyclobutylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8689745.png)









